3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol
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Overview
Description
3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol is an organic compound with the molecular formula C15H15FO2 and a molecular weight of 246.28 g/mol . This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the fluoro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions involving the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-6-methoxyphenyl)acetophenone.
Reduction: Formation of 3-(3-Methoxyphenyl)phenethyl alcohol.
Substitution: Formation of 3-(3-Methoxy-6-substituted phenyl)phenethyl alcohol.
Scientific Research Applications
3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in modulating its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol
- 3-(3-Fluoro-6-ethoxyphenyl)phenethyl alcohol
- 3-(3-Chloro-6-methoxyphenyl)phenethyl alcohol
Uniqueness
3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-[3-(5-fluoro-2-methoxyphenyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-18-15-6-5-13(16)10-14(15)12-4-2-3-11(9-12)7-8-17/h2-6,9-10,17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQRASURXCXAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC(=C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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